molecular formula C15H28OSi B13804811 (E)-(7-Dodecen-9-ynyloxy)trimethylsilane CAS No. 58763-69-2

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane

Katalognummer: B13804811
CAS-Nummer: 58763-69-2
Molekulargewicht: 252.47 g/mol
InChI-Schlüssel: BSFTXFASOLZMHG-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane: is an organic compound with the molecular formula C15H28OSi . It is a derivative of trimethylsilane, featuring a dodecen-9-ynyloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane typically involves the reaction of an appropriate alkyne with a trimethylsilyl-protected alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, compounds with similar structures are often investigated for their potential biological activity. This includes studies on their interactions with biological macromolecules and their potential as therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and ability to undergo various chemical transformations make it a versatile intermediate in the synthesis of high-value products.

Wirkmechanismus

The mechanism by which (E)-(7-Dodecen-9-ynyloxy)trimethylsilane exerts its effects is primarily through its chemical reactivity. The compound can participate in various chemical reactions, leading to the formation of new bonds and the introduction of functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Vergleich Mit ähnlichen Verbindungen

    (E)-(7-Dodecen-9-yn-1-ol): A similar compound with a hydroxyl group instead of the trimethylsilyl group.

    (E)-(7-Dodecen-9-yn-1-yl acetate): Features an acetate group in place of the trimethylsilyl group.

    (E)-(7-Dodecen-9-yn-1-yl chloride): Contains a chloride group instead of the trimethylsilyl group.

Uniqueness: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in synthetic organic chemistry, where the trimethylsilyl group can be selectively removed or transformed under mild conditions.

Eigenschaften

CAS-Nummer

58763-69-2

Molekularformel

C15H28OSi

Molekulargewicht

252.47 g/mol

IUPAC-Name

[(E)-dodec-7-en-9-ynoxy]-trimethylsilane

InChI

InChI=1S/C15H28OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h8-9H,5,10-15H2,1-4H3/b9-8+

InChI-Schlüssel

BSFTXFASOLZMHG-CMDGGOBGSA-N

Isomerische SMILES

CCC#C/C=C/CCCCCCO[Si](C)(C)C

Kanonische SMILES

CCC#CC=CCCCCCCO[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.